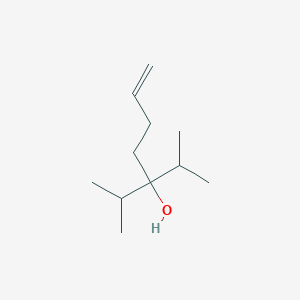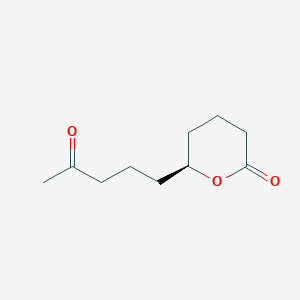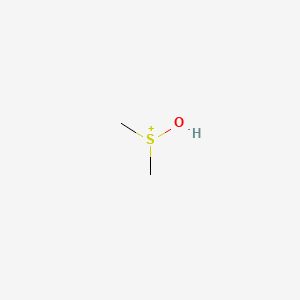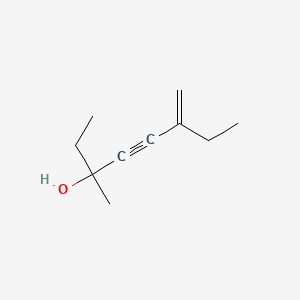
3-Methyl-6-methyleneoct-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-methyleneoct-4-yn-3-ol is an organic compound with a unique structure characterized by the presence of both alkyne and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol typically involves the use of alkyne and alcohol precursors. One common method is the reaction of 3-methyl-6-methyleneoct-4-yne with a suitable alcohol under controlled conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-6-methyleneoct-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the alcohol group into a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-6-methyleneoct-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Methyl-6-methyleneoct-4-yn-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of reactive intermediates, which can then interact with other molecules to produce the desired outcomes.
類似化合物との比較
Similar Compounds
3-Methyl-6-methyleneoct-4-yne: Lacks the alcohol group, making it less versatile in certain reactions.
3-Methyl-6-methyleneoct-4-ol: Lacks the alkyne group, limiting its reactivity in alkyne-specific reactions.
6-Methyleneoct-4-yn-3-ol: Similar structure but without the methyl group, which can affect its reactivity and properties.
Uniqueness
3-Methyl-6-methyleneoct-4-yn-3-ol is unique due to the presence of both alkyne and alcohol functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and materials science.
特性
CAS番号 |
40454-29-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
3-methyl-6-methylideneoct-4-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-6H2,1-2,4H3 |
InChIキー |
RLTCMUPDENBOCP-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C#CC(C)(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


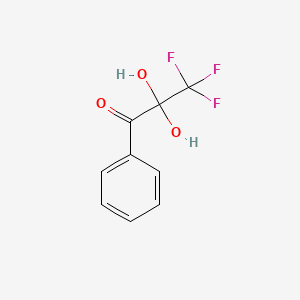
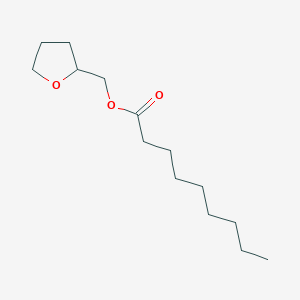
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
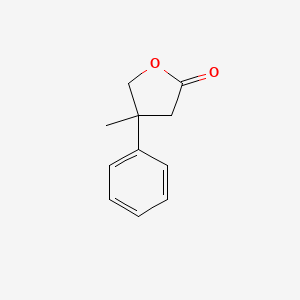


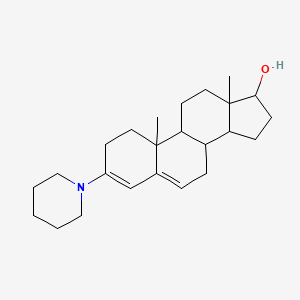

![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)


